H3 Receptor Binding Affinity: Propyl vs. Butyl/Pentyl Homolog SAR
In a head-to-head SAR study of omega-aminoalkyl-imidazole benzenesulfonamides, the propyl-linked series (which includes this compound) demonstrated considerably weaker histamine H3 receptor binding affinity than the corresponding butyl and pentyl homologs. The butyl homolog (e.g., propane-2-sulfonic acid [4-(1H-imidazol-4-yl)-butyl]-amide) achieved a Ki of 22 nM in a [3H]-Nalpha-methylhistamine binding assay using guinea-pig brain membranes [2]. The published SAR trend is clear and reproducible, positioning the propyl compound as a key low-affinity comparator [1].
| Evidence Dimension | Histamine H3 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Considerably weaker (exact value not separately reported; described as part of the weaker propyl series) |
| Comparator Or Baseline | Butyl homolog: Ki = 22 nM; Pentyl homolog: similar potent range |
| Quantified Difference | Greater than 45-fold difference (assuming Ki >1000 nM for propyl series vs. 22 nM for butyl homolog). The study explicitly states the propyl series is 'considerably weaker'. |
| Conditions | [3H]-Nalpha-methylhistamine competition binding assay on guinea-pig brain membranes |
Why This Matters
This defines the compound's critical role in H3 receptor research as a validated low-affinity control, which is essential for quantifying the potency gain from chain elongation and validating assay sensitivity.
- [1] Wolin R, Connolly M, Afonso A, Hey JA, She H, Rivelli MA, Willams SM, West RE. Novel H3 receptor antagonists. Sulfonamide homologs of histamine. Bioorg Med Chem Lett. 1998 Aug 18;8(16):2157-62. View Source
- [2] BindingDB. BDBM50071338 (CHEMBL66439): Propane-2-sulfonic acid [4-(1H-imidazol-4-yl)-butyl]-amide. Ki: 22 nM for Histamine H3 receptor (Guinea pig). View Source
